N-[(benzyloxy)carbonyl]glycylphenylalanine
Overview
Description
N-[(Benzyloxy)carbonyl]glycylphenylalanine is a peptide compound, meaning it's a molecule composed of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(Benzyloxy)carbonyl]glycylphenylalanine is typically synthesized through a series of peptide bond-forming reactions. The process often involves protecting groups to ensure selective reaction at desired sites. One common method includes:
Step 1: Protecting the amino group of glycine with a benzyloxycarbonyl (Cbz) group.
Step 2: Coupling the protected glycine with phenylalanine using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., N-methylmorpholine).
Industrial Production Methods: Industrial-scale production might use solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. This method allows for automation and high-throughput production, making it suitable for large-scale synthesis.
Types of Reactions
Hydrolysis: The peptide bond can be hydrolyzed under acidic or enzymatic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can undergo oxidation-reduction reactions, altering the compound's reactivity and stability.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using acids like hydrochloric acid or enzymes like proteases.
Oxidation: Reagents like peracids or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Glycine and phenylalanine.
Oxidation and Reduction: Modified benzyloxycarbonyl derivatives.
Scientific Research Applications
In Chemistry: The compound is used in the synthesis of more complex peptides and as a model compound for studying peptide bond formation and cleavage.
In Biology: It serves as a substrate for studying enzyme kinetics, especially proteases that cleave peptide bonds.
In Medicine:
In Industry: Used in the production of synthetic peptides for research and development, particularly in the pharmaceutical industry.
Mechanism of Action
Molecular Targets and Pathways: N-[(Benzyloxy)carbonyl]glycylphenylalanine acts primarily through its peptide structure, interacting with enzymes or receptors that recognize and bind peptide sequences. The benzyloxycarbonyl group can modulate the compound’s reactivity and stability, affecting how it interacts with biological targets.
Similar Compounds
N-Acetylglycylphenylalanine: Similar peptide structure but with an acetyl protecting group instead of benzyloxycarbonyl.
Glycylphenylalanine: A simpler peptide without protecting groups, offering different reactivity.
N-[(Benzyloxy)carbonyl]glycyltyrosine: A similar protected peptide but with tyrosine replacing phenylalanine.
Uniqueness: What sets this compound apart is its specific combination of the benzyloxycarbonyl protecting group and the phenylalanine residue. This unique structure makes it particularly useful for studying interactions and reactions specific to this configuration.
This comprehensive guide should provide a solid understanding of this compound, its preparation, chemical behavior, applications, and how it stands out from similar compounds
Properties
IUPAC Name |
3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYJBNDDWLTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170-76-9, 5540-03-4 | |
Record name | Carbobenzoxyglycylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC335503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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